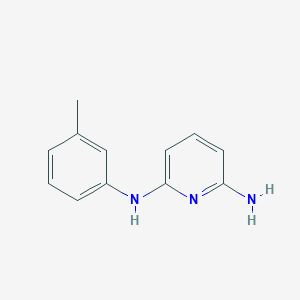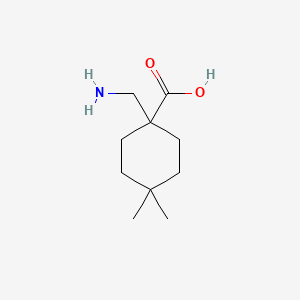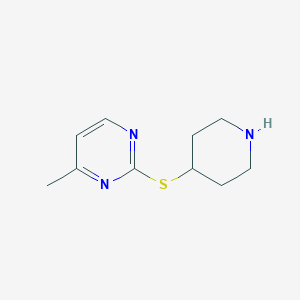
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. The compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine typically involves the reaction of 4-methylpyrimidine with piperidine-4-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and purity while minimizing costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfur and nitrogen atoms in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine can be compared with other similar compounds such as:
4-Methyl-2-(piperidin-4-ylthio)pyrimidine: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-(Piperidin-4-ylsulfanyl)pyrimidine: Lacks the methyl group on the pyrimidine ring.
4-Methyl-2-(piperidin-4-ylamino)pyrimidine: Contains an amino group instead of a sulfanyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activity, highlighting the unique features of this compound.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-ylsulfanylpyrimidine |
InChI |
InChI=1S/C10H15N3S/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 |
InChI Key |
ZBCPYCBBMRVWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13233094.png)
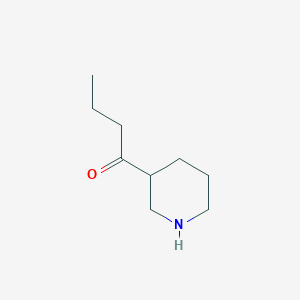
![2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13233099.png)

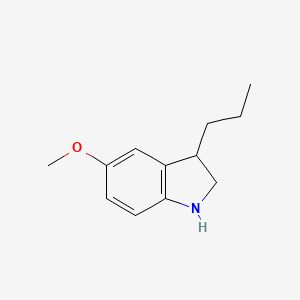
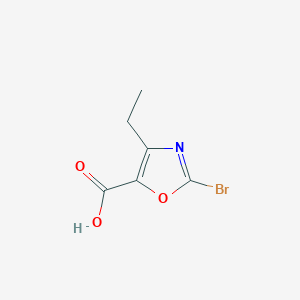

![(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoicacid](/img/structure/B13233129.png)
![N-[2-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13233141.png)

![(2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13233150.png)

